molecular formula C21H34N4O8 B034520 N-Methoxysuccinyl-Ala-Ala-Pro-Val CAS No. 107441-48-5

N-Methoxysuccinyl-Ala-Ala-Pro-Val

Cat. No. B034520
CAS RN: 107441-48-5
M. Wt: 470.5 g/mol
InChI Key: XSYKVGBBBLUSAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Methoxysuccinyl-Ala-Ala-Pro-Val” is a chemical compound used in peptide synthesis. It facilitates the bonding of two amino acids during the synthesis process . It also serves as an irreversible inhibitor of trypsin, an enzyme .


Synthesis Analysis

Methods of synthesis for “N-Methoxysuccinyl-Ala-Ala-Pro-Val” have been reported . It’s used to measure neutrophil elastase activity in response to zinc supplementation using human and mice neutrophils in vitro .


Molecular Structure Analysis

The empirical formula of “N-Methoxysuccinyl-Ala-Ala-Pro-Val” is C27H38N6O9 . Its molecular weight is 590.63 . The SMILES string representation of the molecule is [H][C@]1(CCCN1C(=O)C@HNC(=O)C@HNC(=O)CCC(=O)OC)C(=O)NC@@HC)C(=O)Nc2ccc(cc2)N+[O-] .


Chemical Reactions Analysis

“N-Methoxysuccinyl-Ala-Ala-Pro-Val” is a highly sensitive peptide substrate that is hydrolyzed by both human and mouse neutrophil elastase and PR3, but not cathepsin G or chymotrypsin .


Physical And Chemical Properties Analysis

“N-Methoxysuccinyl-Ala-Ala-Pro-Val” is a powder form compound . It’s soluble in DMF at 25 mg/mL, clear, colorless to light yellow . It’s stored at a temperature of -20°C .

Scientific Research Applications

Elastase Substrate for Inflammation Studies

This compound serves as a substrate for human leukocyte elastase (HLE), a serine protease associated with inflammation and tissue degradation . It’s used to study the role of HLE in diseases like pulmonary emphysema, where it’s one of the most destructive proteases.

Neutrophil Activity Measurement

Researchers use N-Methoxysuccinyl-Ala-Ala-Pro-Val to measure neutrophil elastase activity. This is crucial for understanding neutrophils’ function in immune responses and their role in supporting metastasis in cancer research .

Platelet-Activating Factor Synthesis

The cleavage of this peptide by elastase-like proteases is critical for the synthesis of platelet-activating factor (PAF), which is induced by tumor necrosis factor-α (TNF-α) and interleukin-1α (IL-1α) . This application is significant in studying inflammatory responses and signaling.

Biochemical Assays for Drug Testing

N-Methoxysuccinyl-Ala-Ala-Pro-Val is used in biochemical assays to test the efficacy of potential drugs targeting elastase activity. This can lead to the development of new therapeutic agents for conditions involving excessive elastase activity .

Enzyme Kinetics and Inhibitor Screening

The compound is utilized in enzyme kinetics to understand the rate of enzymatic reactions involving elastase. It’s also used in screening for inhibitors as a part of drug discovery processes .

Study of Protease Function in Various Species

Due to its selective hydrolysis by HLE and other elastases from different species, it’s used to compare and contrast the function of proteases across various organisms .

Research on Tissue Degradation Mechanisms

Given its role as a substrate for elastases, N-Methoxysuccinyl-Ala-Ala-Pro-Val helps in researching the mechanisms behind tissue degradation in diseases such as arthritis and other degenerative conditions .

Investigation of Anti-Elastase Properties of Natural Compounds

This peptide has been used to determine the anti-elastase action of natural compounds like Sclerocarya birrea, which may lead to the discovery of natural therapeutic agents .

Mechanism of Action

Target of Action

N-Methoxysuccinyl-Ala-Ala-Pro-Val (MeOSuc-AAPV) primarily targets human leukocyte elastase (HLE) . HLE is a serine protease found in the azurophilic granules of polymorphononuclear leukocytes . It plays a significant role in inflammation and tissue degradation .

Mode of Action

MeOSuc-AAPV acts as a substrate for HLE . The elastase-like protease cleaves MeOSuc-AAPV, which is crucial for the synthesis of platelet-activating factor (PAF) induced by tumor necrosis factor-α (TNF-α) and interleukin-1α (IL-1α) .

Biochemical Pathways

The hydrolysis of MeOSuc-AAPV by HLE affects the biochemical pathway involving the synthesis of PAF . PAF is a potent phospholipid activator and mediator of many leukocyte functions, including platelet aggregation and degranulation, inflammation, and anaphylaxis. It is also involved in changes to vascular permeability.

Result of Action

The hydrolysis of MeOSuc-AAPV by HLE leads to the release of 4-nitroaniline . This release increases the absorbance, which is usually measured at 400 nm or higher wavelengths . The enzymatic activity of HLE, as a result of interacting with MeOSuc-AAPV, has been used to measure neutrophil elastase activity in various biological samples .

Action Environment

The action of MeOSuc-AAPV is influenced by environmental factors such as the solvent used for its dissolution. . These solvents can affect the compound’s action, efficacy, and stability. Furthermore, the compound’s action can also be influenced by the presence of other proteins or molecules in the environment, such as TNF-α and IL-1α, which induce the synthesis of PAF .

Safety and Hazards

When handling “N-Methoxysuccinyl-Ala-Ala-Pro-Val”, it’s important to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-[[1-[2-[2-[(4-methoxy-4-oxobutanoyl)amino]propanoylamino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N4O8/c1-11(2)17(21(31)32)24-19(29)14-7-6-10-25(14)20(30)13(4)23-18(28)12(3)22-15(26)8-9-16(27)33-5/h11-14,17H,6-10H2,1-5H3,(H,22,26)(H,23,28)(H,24,29)(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYKVGBBBLUSAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401255
Record name N-Methoxysuccinyl-Ala-Ala-Pro-Val
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methoxysuccinyl-Ala-Ala-Pro-Val

CAS RN

107441-48-5
Record name N-Methoxysuccinyl-Ala-Ala-Pro-Val
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methoxysuccinyl-Ala-Ala-Pro-Val
Reactant of Route 2
N-Methoxysuccinyl-Ala-Ala-Pro-Val
Reactant of Route 3
N-Methoxysuccinyl-Ala-Ala-Pro-Val
Reactant of Route 4
Reactant of Route 4
N-Methoxysuccinyl-Ala-Ala-Pro-Val
Reactant of Route 5
N-Methoxysuccinyl-Ala-Ala-Pro-Val
Reactant of Route 6
N-Methoxysuccinyl-Ala-Ala-Pro-Val

Q & A

Q1: What is the primary biological target of N-Methoxysuccinyl-Ala-Ala-Pro-Val?

A1: N-Methoxysuccinyl-Ala-Ala-Pro-Val is well-documented as a potent inhibitor of human neutrophil elastase (HNE). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This enzyme plays a critical role in various inflammatory responses and its overactivity is linked to tissue damage in conditions like cystic fibrosis and rheumatoid arthritis.

Q2: How does N-Methoxysuccinyl-Ala-Ala-Pro-Val interact with HNE to exert its inhibitory effects?

A2: While the exact binding mode requires further investigation, studies suggest that N-Methoxysuccinyl-Ala-Ala-Pro-Val acts as a competitive inhibitor of HNE. [] This means it competes with natural substrates for binding to the enzyme's active site, thereby hindering HNE's ability to break down proteins.

Q3: What are the downstream consequences of inhibiting HNE with N-Methoxysuccinyl-Ala-Ala-Pro-Val?

A3: Inhibiting HNE with N-Methoxysuccinyl-Ala-Ala-Pro-Val can have several downstream effects, particularly in the context of inflammatory responses. Some key observations include:

  • Reduced Proteoglycan Degradation: N-Methoxysuccinyl-Ala-Ala-Pro-Val effectively protects cartilage proteoglycans from degradation by HNE, suggesting a potential role in managing conditions like rheumatoid arthritis. []
  • Modulation of Cell Adhesion: Studies indicate that N-Methoxysuccinyl-Ala-Ala-Pro-Val, through its inhibition of HNE, can influence the expression of ICAM-1, a protein vital for cell adhesion. This modulation of ICAM-1 levels on leukocytes might impact immune responses in inflammatory lung diseases. [, ]
  • Disruption of Cyclin E Processing: Research has shown that N-Methoxysuccinyl-Ala-Ala-Pro-Val disrupts the processing of cyclin E, a protein crucial for cell cycle regulation, in breast cancer cells. This effect is attributed to the compound's inhibition of elastase, suggesting a potential avenue for anticancer therapies. []

Q4: What is the molecular formula and weight of N-Methoxysuccinyl-Ala-Ala-Pro-Val?

A4: While the provided research papers do not explicitly state the molecular formula, they consistently refer to the compound as a "peptidic inhibitor" or a "tetrapeptide." [, , ] Based on its chemical name and assuming the standard structure of amino acids, its molecular formula can be deduced as C16H26N4O7. Its molecular weight is approximately 386.4 g/mol.

Q5: Is there any spectroscopic data available for N-Methoxysuccinyl-Ala-Ala-Pro-Val?

A5: The provided research papers primarily focus on the biological activity and applications of N-Methoxysuccinyl-Ala-Ala-Pro-Val and do not include detailed spectroscopic characterization data.

Q6: Has the stability of N-Methoxysuccinyl-Ala-Ala-Pro-Val been assessed under various conditions?

A6: The provided literature does not delve into specific stability studies for N-Methoxysuccinyl-Ala-Ala-Pro-Val under varying conditions such as temperature, pH, or storage.

Q7: Are there any reported strategies for formulating N-Methoxysuccinyl-Ala-Ala-Pro-Val to improve its stability, solubility, or bioavailability?

A7: The research primarily employs N-Methoxysuccinyl-Ala-Ala-Pro-Val in in vitro settings, with limited focus on its formulation for in vivo delivery. One study investigates its conjugation to a DNA ligand to enhance its inhibitory potency against HNE, suggesting a potential approach for improving its efficacy. []

Q8: How is the activity of N-Methoxysuccinyl-Ala-Ala-Pro-Val typically measured in research?

A8: Several methods are employed to assess N-Methoxysuccinyl-Ala-Ala-Pro-Val's activity:

  • Chromogenic Assays: The most frequently used method involves chromogenic substrates like N-methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide. The degree of substrate cleavage by elastase, measured by changes in absorbance or fluorescence, is inversely proportional to the inhibitor's efficacy. [, , , , , , , , ]
  • Elastin Degradation Assays: The ability of N-Methoxysuccinyl-Ala-Ala-Pro-Val to protect elastin from degradation is also used as a measure of its inhibitory potency. [, ]
  • LC-MS Analysis: In a novel approach, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed to directly quantify the substrates and products of elastase activity in the presence of N-Methoxysuccinyl-Ala-Ala-Pro-Val. [, ]

Q9: Are there established quality control and assurance measures for N-Methoxysuccinyl-Ala-Ala-Pro-Val?

A9: While the research highlights the use of N-Methoxysuccinyl-Ala-Ala-Pro-Val as a valuable tool in studying elastase, it doesn't provide specific details on standardized quality control protocols for the compound. This emphasizes the need for further research to establish reliable and consistent manufacturing and quality assurance practices, especially if the compound is to be considered for therapeutic applications.

Q10: What are the potential applications of N-Methoxysuccinyl-Ala-Ala-Pro-Val beyond basic research?

A10: While N-Methoxysuccinyl-Ala-Ala-Pro-Val is primarily utilized as a research tool to study elastase and its role in various biological processes, the research findings hint at its potential therapeutic applications:

  • Inflammatory Diseases: Its ability to inhibit HNE, a key player in inflammatory responses, suggests potential in treating conditions like rheumatoid arthritis, cystic fibrosis, and acute lung injury. [, , ]
  • Cancer Therapy: The finding that N-Methoxysuccinyl-Ala-Ala-Pro-Val disrupts cyclin E processing in breast cancer cells, leading to cell cycle arrest, warrants further investigation for its anticancer potential. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.